molecular formula C23H20BrN3O2S2 B306045 N-(4-bromophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(4-bromophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

カタログ番号 B306045
分子量: 514.5 g/mol
InChIキー: ISUKCFWMTUINPP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-bromophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide, commonly known as BPTES, is a small molecule inhibitor that targets the metabolic enzyme glutaminase (GLS). GLS plays a crucial role in cancer cell metabolism by catalyzing the conversion of glutamine to glutamate, which is then used for energy production and biosynthesis. Inhibition of GLS by BPTES has been shown to impair cancer cell growth and proliferation, making it a promising target for cancer therapy.

作用機序

BPTES binds to the allosteric site of N-(4-bromophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide, causing a conformational change that inhibits its activity. This leads to a decrease in the production of glutamate, which is essential for cancer cell metabolism. As a result, cancer cells are unable to proliferate and survive, making BPTES a promising therapeutic option for cancer treatment.
Biochemical and physiological effects:
BPTES has been shown to have selective toxicity towards cancer cells, with minimal effects on normal cells. This is likely due to the high metabolic demand of cancer cells, which makes them more dependent on glutamine metabolism. In addition, BPTES has been shown to induce autophagy in cancer cells, leading to cell death.

実験室実験の利点と制限

One advantage of using BPTES in lab experiments is its specificity towards N-(4-bromophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide, which allows for targeted inhibition of cancer cell metabolism. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for research on BPTES. One area of interest is the development of more potent and selective N-(4-bromophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide inhibitors that can overcome the limitations of BPTES. Another area of interest is the investigation of potential combination therapies that can enhance the efficacy of BPTES in cancer treatment. Finally, the development of imaging agents that can detect N-(4-bromophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide activity in vivo could provide valuable information for the diagnosis and monitoring of cancer.

合成法

The synthesis of BPTES involves several steps, starting with the reaction of 4-bromobenzenesulfonyl chloride with 2-aminothiophenol to form the corresponding sulfonamide. This is then reacted with 2-acetylamino-3-methylbenzoic acid to obtain the intermediate compound. The final step involves the reaction of the intermediate with 5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-thiol to yield BPTES.

科学的研究の応用

BPTES has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. In vitro studies have demonstrated that BPTES effectively inhibits N-(4-bromophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide activity in various cancer cell lines, leading to a decrease in cell proliferation and survival. In vivo studies have also shown that BPTES can inhibit tumor growth in mouse models of cancer.

特性

製品名

N-(4-bromophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

分子式

C23H20BrN3O2S2

分子量

514.5 g/mol

IUPAC名

N-(4-bromophenyl)-2-[5,6-dimethyl-3-(3-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H20BrN3O2S2/c1-13-5-4-6-18(11-13)27-22(29)20-14(2)15(3)31-21(20)26-23(27)30-12-19(28)25-17-9-7-16(24)8-10-17/h4-11H,12H2,1-3H3,(H,25,28)

InChIキー

ISUKCFWMTUINPP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=C(C=C4)Br)SC(=C3C)C

正規SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=C(C=C4)Br)SC(=C3C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。